3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole
Overview
Description
3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5, an indole ring, and a phenylsulfonyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as 2,5-dichloropyrimidine.
Indole Ring Formation: The indole ring is constructed via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, where the indole derivative is treated with a sulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorine-substituted positions on the pyrimidine ring.
Oxidation and Reduction: The indole and phenylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases.
Major Products Formed:
Substitution Products: Derivatives with various nucleophiles replacing the chlorine atoms.
Oxidation Products: Oxidized forms of the indole or phenylsulfonyl groups.
Coupling Products: Complex molecules formed by the coupling of the compound with other aromatic or aliphatic groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes due to its unique structure.
Protein Interaction Studies: It can be used to study interactions with proteins and other biomolecules.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of anticancer activity, it may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
2,5-Dichloropyrimidine: Shares the pyrimidine core but lacks the indole and phenylsulfonyl groups.
1-Phenylsulfonyl-1H-indole: Contains the indole and phenylsulfonyl groups but lacks the pyrimidine ring.
3-(2-Chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole: Similar structure with only one chlorine atom on the pyrimidine ring.
Uniqueness: The uniqueness of 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole lies in the combination of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2S/c19-15-10-21-18(20)22-17(15)14-11-23(16-9-5-4-8-13(14)16)26(24,25)12-6-2-1-3-7-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDGZYGEBQECGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743588 | |
Record name | 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882562-40-5 | |
Record name | 3-(2,5-Dichloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882562-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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